molecular formula C21H19BrN4O2S B409130 3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE

3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE

Cat. No.: B409130
M. Wt: 471.4g/mol
InChI Key: NATNDOUNWQDDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE typically involves multiple steps. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide to form the intermediate 5-(4-bromo-phenylamino)-1,3,4-thiadiazole. This intermediate is then reacted with 7-diethylamino-4-chloro-3-formylchromone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-1,3,4-thiadiazole
  • 1,3,4-Thiadiazole derivatives with various substituents
  • Thiadiazolo[3,2-α]pyrimidin-7-ones

Uniqueness

3-{5-[(4-BROMOPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-7-(DIETHYLAMINO)-2H-CHROMEN-2-ONE is unique due to its specific combination of a thiadiazole ring with a chromenone moiety. This structural feature imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .

Properties

Molecular Formula

C21H19BrN4O2S

Molecular Weight

471.4g/mol

IUPAC Name

3-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one

InChI

InChI=1S/C21H19BrN4O2S/c1-3-26(4-2)16-10-5-13-11-17(20(27)28-18(13)12-16)19-24-25-21(29-19)23-15-8-6-14(22)7-9-15/h5-12H,3-4H2,1-2H3,(H,23,25)

InChI Key

NATNDOUNWQDDCO-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)Br

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)Br

Origin of Product

United States

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